molecular formula C16H11Cl2N3O2S B2644274 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-87-9

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2644274
CAS RN: 338782-87-9
M. Wt: 380.24
InChI Key: PWTHVEMHTJUJEE-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule that contains several functional groups, including a 1,3-thiazol-2-yl group, a 3,4-dichlorobenzyl group, and a 2-oxo-1,2-dihydro-3-pyridinecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3-thiazol-2-yl ring, a 3,4-dichlorobenzyl group, and a 2-oxo-1,2-dihydro-3-pyridinecarboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the 1,3-thiazol-2-yl group might be involved in nucleophilic substitution reactions, while the 2-oxo-1,2-dihydro-3-pyridinecarboxamide group might undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group might increase its lipophilicity, while the 2-oxo-1,2-dihydro-3-pyridinecarboxamide group might confer acidic properties .

Scientific Research Applications

Synthesis and Functionalization

  • Studies on compounds like 3H-imidazo[4,5-b]pyridine and thiazolo[3,2-a]pyrimidine derivatives reveal extensive work in the synthesis and functionalization of heterocyclic compounds. These endeavors are crucial for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The research emphasizes the importance of structural modifications to achieve desired chemical properties and biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Cytotoxic Activities

  • Derivatives of pyridine and pyrazine, as well as thiazolo and triazolo pyrimidines, have been synthesized and tested for antimicrobial activities against pathogens like Mycobacterium tuberculosis. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998).

  • The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties. This research shows the application of complex heterocyclic systems in the search for new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Herbicidal Activity

  • Research on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as analogues of commercial herbicides, shows the significance of structural manipulation in designing compounds with specific biological activities, such as herbicidal properties (Hegde & Mahoney, 1993).

Molecular Docking and In Vitro Screening

  • Novel pyridine and fused pyridine derivatives were prepared and subjected to molecular docking screenings towards target proteins, demonstrating moderate to good binding energies. This research exemplifies the integration of computational and experimental methods in drug discovery, highlighting the compound's potential in antimicrobial and antioxidant applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential as a therapeutic agent .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-4-3-10(8-13(12)18)9-21-6-1-2-11(15(21)23)14(22)20-16-19-5-7-24-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTHVEMHTJUJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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